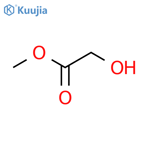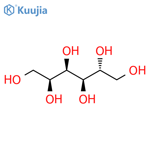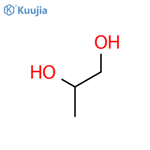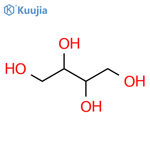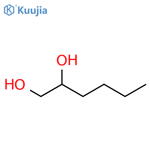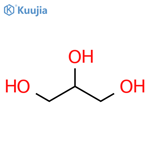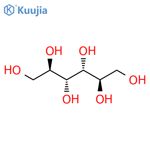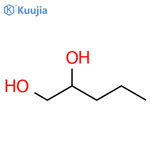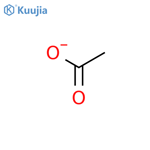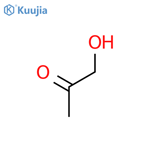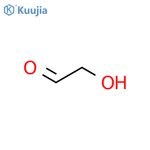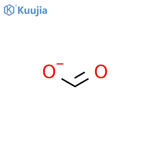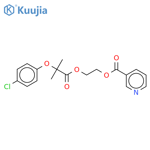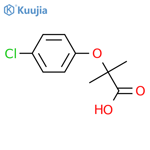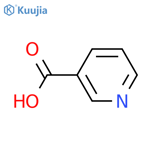- Metal complex coordinated with two different structural phosphineamine ligands for hydrogenation of alcohols from industrial catalytic esters, and its preparation method, China, , ,
Cas no 107-21-1 (Ethylene Glycol, Dehydrated)
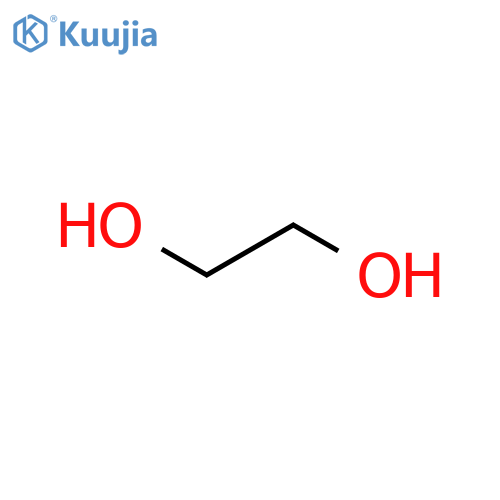
Ethylene Glycol, Dehydrated Propriedades químicas e físicas
Nomes e Identificadores
-
- Ethane-1,2-diol
- ETHYLENE-D4 GLYCOL-D2
- ETHYLENE GLYCOL-D6
- GILL 3 METHOD HEMATOXYLIN STAIN
- GILL HEMATOXYLIN SOLUTION NO III
- GILL'S HEMATOXYLIN NO 3
- GILL'S HEMATOXYLIN SOLUTION NO 3
- GILLS III HAEMATOXYLIN
- HEMATOXYLIN, GILL III
- HEMATOXYLIN GILL NO 3 SOLUTION
- HEMATOXYLIN, GILL'S NO 3
- HEMATOXYLIN SOLUTION GILL NO 3
- HEMATOXYLIN STAIN, GILL 3
- ZONYL FSA FLUORINATED SURFACTANT
- ZONYL FSD FLUORINATED SURFACTANT
- ZONYL FSE
- ZONYL FSE FLUORINATED SURFACTANT
- ZONYL FSJ FLUORINATED SURFACTANT
- ZONYL FSN FLUORINATED SURFACTANT
- ZONYL FSO-100 FLUORINATED SURFACTANT
- 1,2-Ethanediol
- 1,2-Ethylene glycol
- Ethylene Glycol
- Ethylene Glycol, Dehydrated
- Ethyleneglycol Solution
- MEG
- 1,2-Dihydroxyethane
- 2-hydroxy ethanol
- Ethylene alcohol
- Degassed and low oxygen ethylene glycol
- Ethylene glycol ZerO2®
- Ethylene glycol in dimethyl sulfoxide
- Monoethylene glycol
- Zerex
- Fridex
- Glygen
- Glykol
- Tescol
- ucar17
- gylcol
- Norkool
- dowtherm
- Additive Screening Solution 01
- Kit-No 78374
- Additive Screening Solution 01/Kit-No 78374
- Ucar 17
- glycol
- 2-hydroxyethanol
- Glycol alcohol
- Ethylene alcohol
- polyethylene glycol
- Macrogol
- Ethylene dihydrate
- Macrogol 400 BPC
- ethanediol
- Dowtherm SR 1
- Lutrol-9
- ethyleneglycol
- Aethylenglykol
- Polyethylene glycol 200
- Glycol, ethylene-
- 1,2-Ethandiol
- Glycols, polyethylene
- Caswell No. 441
- Ethylenglycol
- ethylene-glycol
- Lutrol
- Aethylenglykol [German]
- Polyethylene gl
- ethylen glycol
- Polyethylene
- DuPont Zonyl FSO Fluorinated Surfactants
- Tox21_202038
- Lutrol 9
- NCIOpen2_001979
- PEG-1000
- Ethylene glycol, AR, >=99%
- PEG1000
- Glycol, Ethylene
- C01380
- CHEBI:30742
- ethyleneglycole
- NCGC00091510-01
- Poly(ethylene Glycol) ~4000
- FC72KVT52F
- InChI=1/C2H6O2/c3-1-2-4/h3-4H,1-2H
- Lutrol E (TN)
- Ethylene glycol 1000 microg/mL in Methanol
- Ethylene glycol, analytical standard
- ethylene glycol;1,2-ethanediol;ethane-1,2-diol;glycolethylene glycol;ethanediol;ethylene glycol 1,2-ethanediol ethane-1,2-diol glycolethylene glycol ethanediol
- GLYCEROL IMPURITY B [EP IMPURITY]
- Mono Ethylene Glycol
- EC 203-473-3
- Athylenglykol
- HO-CH2-CH2-OH
- Macrogol 400 (JP17)
- D06420
- MEG 100
- NSC-152325
- NSC-32854
- 004143F9-240E-472F-9D5A-B1B13BBA2A18
- HO(CH2)2OH
- 1,2-dihydroxy ethane
- AI3-03050
- ethan-1,2-diol
- etylene glycol
- Poly(ethylene Glycol) ~20000
- Ethyleneglycol, ReagentPlus
- SMR001262244
- NCIOpen2_002019
- DTXCID40597
- Hydroxyethyl Salicylate Imp. B (EP); Ethylene Glycol; Propan-1,2-diol; Glycerol Impurity B; Hydroxyethyl Salicylate Impurity B
- Macrogol 4000 (TN)
- 1,2-ETHANEDIOL (GLYCOL)
- PEG 3600
- HMS2267F07
- J-001731
- NSC-93876
- ethane-1.2-diol
- D06418
- M.e.g.
- NSC32854
- NSC32853
- NSC57859
- UNII-FC72KVT52F
- Tox21_300637
- NCGC00091510-02
- E0105
- BP-13454
- mono-ethylene glycol
- Glycol, Monoethylene
- NSC93876
- Ethylene glycol, BioUltra, >=99.5% (GC)
- Macrogol 400
- D03370
- Macrogol 400 (TN)
- NCIOpen2_002100
- NSC-155081
- Ethylene glycol, anhydrous, 99.8%
- Macrogol 4000 (JP17)
- 2000 microg/g Ethylene Glycol Standard in Multi-grade Diesel Engine Oil
- MFCD00002885
- EINECS 203-473-3
- Ilexan E
- Macrogol 1500 (JP17)
- Poly(ethylene Glycol) ~200
- CHEMBL457299
- NSC-32853
- 37225-26-6
- NSC152325
- EPA Pesticide Chemical Code 042203
- D06423
- Macrogol ointment (JP17)
- Ethylene glycol, puriss., >=99.5% (GC)
- Solbanon (TN)
- Ethylene glycol, Vetec(TM) reagent grade, 98%
- 1,2-Ethylene Glycol (Ethylene Glycol)
- DuPont Zonyl FSE Fluorinated Surfactants
- 2-ethanediol
- Ethylene glycol, p.a., 99.5%
- Residual Solvent Class 2 - Ethylene Glycol
- FT-0626292
- F0001-0142
- GLYCEROL IMPURITY B (EP IMPURITY)
- 1,2-ethylene-glycol
- 107-21-1
- Macrogol 1500 (TN)
- Poly(ethylene Glycol) ~40,000
- A851234
- NCI-C00920
- Macrogol 20000 (JP17)
- Ethylene glycol, United States Pharmacopeia (USP) Reference Standard
- ETHYLENE GLYCOL [USP-RS]
- HSDB 5012
- Ethylene Glycol Blank Standard in Multi-grade Diesel Engine Oil
- Ethylene glycol, anhydrous, ZerO2(TM), 99.8%
- LOWENOL T-163A
- PEG 1000
- BIDD:ER0283
- EN300-19312
- Ethylene glycol, ReagentPlus(R), >=99%
- GLYCOL [INCI]
- GXT
- Dowtherm 4000
- ETHYLENE GLYCOL [HSDB]
- STR01171
- D06419
- ETHYLENE GLYCOL [MART.]
- Poly(ethylene Glycol) ~400
- 2 Hydroxyethanol
- BP-31056
- Ethylene glycol, SAJ first grade, >=99.0%
- Ethylene glycol, spectrophotometric grade, >=99%
- Poly(ethylene Glycol) ~2000
- ETHYLENE GLYCOL (1,2-13C2)
- NCGC00259587-01
- FT-0692978
- CHEBI:46793
- D06422
- 1,2-ethyleneglycol
- NCGC00254292-01
- 1000 microg/g Ethylene Glycol Standard in Multi-grade Diesel Engine Oil
- USEPA/OPP Pesticide Code: 042203
- Ethylene glycol, Pharmaceutical Secondary Standard; Certified Reference Material
- HOCH2CH2OH
- NSC 93876
- Poly(ethylene Glycol) ~1000
- ETHYLENE GLYCOL [II]
- ETHYLENE GLYCOL [MI]
- Macrogol 6000 (TN)
- 146AR
- Q194207
- NCGC00091510-03
- Residual Solvent Class 2 - Ethylene Glycol, United States Pharmacopeia (USP) Reference Standard
- 1,2-Ethane-1,1,2,2-d4-diol-d2(9ci)
- Ethylene glycol, aerosol
- 500 microg/g Ethylene Glycol Standard in Multi-grade Diesel Engine Oil
- 1,2-ethane-diol
- CCRIS 3744
- Poly(ethylene Glycol) ~6000
- CAS-107-21-1
- Macrogol 6000 (JP17)
- 100 microg/g Ethylene Glycol Standard in Multi-grade Diesel Engine Oil
- AKOS000119039
- NSC-152324
- ehtylene glycol
- PEG
- Poly(ethylene Glycol) ~600
- ETHYLENE GLYCOL [WHO-DD]
- 1,2-ethane diol
- D06421
- NANOSILVER+EG
- NS00003552
- AMY22336
- WLN: Q2Q
- NSC152324
- Ethylene glycol, LR, >=99%
- YLENE GLYCOL
- NSC155081
- Ethane-1,2-diol (Ethylene Glycol)
- Kollisolv PEG 300
- NSC-57859
- DTXSID8020597
- MLS002454404
- ETHYLENE GLYCOL (II)
- 600 microg/g Ethylene Glycol QC Check Standard in Multi-grade Diesel Engine Oil
- ETHYLENE GLYCOL (MART.)
- Poly(ethylene Glycol) ~9000
- Ethylene glycol, JIS special grade, >=99.5%
- Poly(ethylene Glycol) ~30,000
- 4-vinyl cathecol
- >99% (GC)
- Ethylene glycol AR
- Ethylene glycol 99%, SuperDry, with molecular sieves ,Water≤50 ppm (by K.F.)
- 1ST000065
- Poly(ethylene Glycol) (~2000)
- STL264188
-
- MDL: MFCD00002885
- Inchi: 1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2
- Chave InChI: LYCAIKOWRPUZTN-UHFFFAOYSA-N
- SMILES: OCCO
- BRN: 505945
Propriedades Computadas
- Massa Exacta: 62.03680
- Massa monoisotópica: 62.036779
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 4
- Contagem de Ligações Rotativas: 1
- Complexidade: 6
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- XLogP3: -1.4
- Superfície polar topológica: 40.5
- Contagem de Tautomeros: nothing
Propriedades Experimentais
- Cor/Forma: Colorless, transparent, slightly viscous liquid. It tastes slightly sweet. Easy to absorb moisture. Odourless.
- Densidade: 1.113 g/mL at 25 °C(lit.)
- Ponto de Fusão: −13 °C (lit.)
- Ponto de ebulição: 195-198 °C
- Ponto de Flash: Fahrenheit: 231.8 ° f < br / > Celsius: 111 ° C < br / >
- Índice de Refracção: n20/D 1.431(lit.)
- PH: 6-7.5 (100g/l, H2O, 20℃)
- Solubilidade: water: miscible
- Coeficiente de partição da água: miscible
- PSA: 40.46000
- LogP: -1.02900
- pka: 14.22(at 25℃)
- Merck: 3798
- Sensibilidade: Hygroscopic
- Ponto de Congelamento: -11.5℃
- Solubilidade: It can be miscible with water, ethanol, acetone, acetic acid, glycerol, pyridine, etc. However, it is insoluble in chloroform, ether, benzene, carbon disulfide, etc., but insoluble in hydrocarbons, chlorinated hydrocarbons, oils, rubber, natural resins, etc. It can dissolve salt, zinc chloride, potassium carbonate, potassium chloride, potassium iodide, potassium hydroxide and other inorganic compounds.
- Cor/Forma: 80% in DMSO-d6 (99.9 atom % D)
- Pressão de vapor: 0.08 mmHg ( 20 °C)
- Polaridade Relativa: 0.79
Ethylene Glycol, Dehydrated Informações de segurança
-
Símbolo:

- Pedir:dangerous
- Palavra de Sinal:Warning
- Declaração de perigo: H302
- Declaração de Advertência: P301+P312+P330
- Número de transporte de matérias perigosas:UN 1219 3/PG 2
- WGK Alemanha:1
- Código da categoria de perigo: 22
- Instrução de Segurança: S26
- CÓDIGOS DA MARCA F FLUKA:3
- RTECS:KW2975000
-
Identificação dos materiais perigosos:

- Termo de segurança:S26
- Frases de Risco:R22
- TSCA:Yes
- Toxicidade:LD50 in rats, guinea pigs (g/kg): 8.54, 6.61 orally (Smyth); in mice (ml/kg): 13.79 orally (Bornmann)
- Limite explosivo:3.2%(V)
- Condição de armazenamento:2-8°C
Ethylene Glycol, Dehydrated Dados aduaneiros
- CÓDIGO SH:2905310000
- Dados aduaneiros:
China Customs Code:
2905310000Overview:
HS:2905310000 1,2-ethylene glycol VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing Minimum tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
HS:2905310000 ethane-1,2-diol VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Ethylene Glycol, Dehydrated Preçomais >>
| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007216-500ml |
Ethylene Glycol, Dehydrated |
107-21-1 | 98% | 500ml |
¥36 | 2023-09-11 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0690562535-100ml |
Ethylene Glycol, Dehydrated |
107-21-1 | 100ml |
¥ 141.2 | 2024-07-19 | ||
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0690560223-500ml |
Ethylene Glycol, Dehydrated |
107-21-1 | 500ml |
¥ 21.2 | 2024-07-19 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 324558-2L |
107-21-1 | 2L |
¥2043.36 | 2023-01-16 | |||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1601565-3X1.2ML |
107-21-1 | 3X1.2ML |
¥4687.14 | 2023-01-05 | |||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1085116-100g |
Ethylene glycol |
107-21-1 | 98% | 100g |
¥42.00 | 2023-11-22 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1009492500 |
Ethylene Glycol, Dehydrated |
107-21-1 | 2.5l |
¥1402.32 | 2023-04-28 | ||
| Enamine | EN300-19312-0.1g |
ethane-1,2-diol |
107-21-1 | 93% | 0.1g |
$19.0 | 2023-11-13 | |
| Life Chemicals | F0001-0142-0.25g |
ethane-1,2-diol |
107-21-1 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E103319-12.50012×500ml |
Ethylene Glycol, Dehydrated |
107-21-1 | AR,98% | 12.50012×500ml |
¥663.90 | 2023-09-03 |
Ethylene Glycol, Dehydrated Método de produção
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
- Suitable ligands for homogeneous ruthenium-catalyzed hydrogenolysis of esters, Journal of Molecular Catalysis A: Chemical, 2003, 206(1-2), 185-192
Synthetic Routes 4
1.2 Reagents: Water ; cooled
Synthetic Routes 5
Synthetic Routes 6
- Mechanistic Insights into the Formation of Hydroxyacetone, Acetone, and 1,2-Propanediol from Electrochemical CO2 Reduction on Copper, Journal of the American Chemical Society, 2023, 145(28), 15343-15352
Synthetic Routes 7
Ethylene Glycol, Dehydrated Raw materials
Ethylene Glycol, Dehydrated Preparation Products
- D(-)-Sorbitol Standard (50-70-4)
- (±)-1,2-Propanediol (57-55-6)
- Acetate ions (71-50-1)
- 1,2-Butanediol (584-03-2)
- meso-Erythritol Standard (149-32-6)
- Clofibric acid (882-09-7)
- 1-hydroxypropan-2-one (116-09-6)
- Xylitol (87-99-0)
- 1,2-Hexanediol (6920-22-5)
- pentane-1,5-diol (111-29-5)
- Acetaldehyde, hydroxy-(9CI) (141-46-8)
- Methyl glycolate (96-35-5)
- Ethylene Glycol, Dehydrated (107-21-1)
- Glycerol (56-81-5)
- 1,4-Butanediol (110-63-4)
- Niacin (59-67-6)
- DL-Mannitol (87-78-5)
- Formic acid, ion(1-)(8CI,9CI) (71-47-6)
- (58367-01-4)
- 1,2-Pentanediol (5343-92-0)
- Glyoxal (107-22-2)
Ethylene Glycol, Dehydrated Fornecedores
Ethylene Glycol, Dehydrated Literatura Relacionada
-
Jan H. Blank,Robert Hembre,James Ponasik,David J. Cole-Hamilton Catal. Sci. Technol. 2014 4 218
-
Klára Melánová,Ludvík Bene?,Jan Svoboda,Vítězslav Zima,Miroslav Pospí?il,Petr Ková? Dalton Trans. 2018 47 2867
-
Raka G. Dastidar,Peter H. Galebach,Michael P. Lanci,Chengrong Wang,Yi Du,George W. Huber Green Chem. 2022 24 350
-
Jianda Zhang,Jianxin Wang,Shaobing Zhou,Ke Duan,Bo Feng,Jie Weng,Hongmei Tang,Peizuo Wu J. Mater. Chem. 2010 20 9798
-
Hairong Yue,Yujun Zhao,Xinbin Ma,Jinlong Gong Chem. Soc. Rev. 2012 41 4218
Categorias Relacionadas
- Pesticidas Químicos pesticidas desinfetante
- Pesticidas Químicos Ingredientes Ativos de Pesticidas Substâncias Padrão
- Solventes e Químicos Orgânicos Compostos Orgânicos Álcool/Éter
- Pesticidas Químicos Intermediários de Pesticidas
- Produtos Farmacêuticos e Bioquímicos Ingredientes Ativos Farmacêuticos
- Solventes e Químicos Orgânicos Solventes Orgânicos
- Solventes e Químicos Orgânicos Compostos Orgânicos Compostos orgânicos de oxigênio compostos organoxigênicos álcoois e poliolos polióis
Informações adicionais sobre Ethylene Glycol, Dehydrated
Ethylene Glycol Dehydrated: Propriedades e Aplicações em Pesquisa Farmacêutica
O Ethylene Glycol Dehydrated (CAS 107-21-1) é um composto orgânico amplamente utilizado na indústria farmacêutica e em pesquisas biomédicas devido às suas propriedades únicas. Este solvente polar é conhecido por sua capacidade de solubilizar uma variedade de substâncias, tornando-o essencial na formulação de medicamentos e em estudos de estabilidade química. Recentemente, pesquisadores têm explorado seu potencial como crioprotetor em terapias celulares, protegendo tecidos durante processos de congelação. Além disso, sua aplicação em sistemas de liberação controlada de fármacos tem ganhado destaque, especialmente na otimização de biodisponibilidade. Estudos também investigam seu papel na síntese de polímeros biocompatíveis, que são críticos para o desenvolvimento de implantes médicos e dispositivos de diagnóstico.
107-21-1: Segurança e Toxicologia em Terapias Modernas
O número CAS 107-21-1 está diretamente associado ao Ethylene Glycol Dehydrated, e sua avaliação toxicológica é um tópico crucial para regulamentações farmacêuticas. Embora seja geralmente seguro em concentrações controladas, a exposição prolongada ou em altas doses pode apresentar riscos, como nefrotoxicidade. Por isso, a Organização Mundial da Saúde (OMS) e agências reguladoras exigem testes rigorosos para sua utilização em medicamentos injetáveis ou tópicos. Pesquisas recentes focam em mecanismos de detoxificação e na combinação com outros excipientes para minimizar efeitos adversos. Essa abordagem é particularmente relevante em terapias avançadas, como imunoterapias e tratamentos genéticos, onde a pureza do solvente é crítica.
Ethylene Glycol Dehydrated em Nanotecnologia e Medicina Personalizada
Na era da medicina personalizada, o Ethylene Glycol Dehydrated (CAS 107-21-1) emerge como um componente-chave na fabricação de nanopartículas terapêuticas. Sua capacidade de modular a viscosidade e a polaridade de formulações permite a criação de veículos de entrega de fármacos com alta precisão. Por exemplo, em tratamentos oncológicos, nanopartículas carregadas com quimioterápicos utilizam esse composto para melhorar a penetração em tecidos-alvo. Além disso, sua compatibilidade com sistemas bioimpressão 3D abre caminho para a produção de estruturas celulares customizadas, revolucionando a regeneração de órgãos e tecidos.
107-21-1 e o Futuro dos Biossensores e Diagnósticos Rápidos
O composto 107-21-1 está sendo integrado ao desenvolvimento de biossensores de alta sensibilidade para detecção precoce de doenças. Sua propriedade de estabilizar enzimas e anticorpos em soluções aquosas é vital para kits de diagnóstico rápido, como os usados em testes para COVID-19 e diabetes. Pesquisas também exploram seu uso em microfluídica, onde atua como meio de transporte para amostras biológicas, garantindo resultados precisos em tempo real. Essa aplicação é especialmente promissora em áreas remotas, onde recursos laboratoriais são limitados.
Ethylene Glycol Dehydrated na Pesquisa de Doenças Neurodegenerativas
Em estudos sobre Alzheimer e Parkinson, o Ethylene Glycol Dehydrated (CAS 107-21-1) tem sido utilizado para preservar amostras de tecido neural durante análises microscópicas. Sua ação desidratante ajuda a manter a integridade estrutural de neurônios, facilitando a identificação de marcadores patológicos. Além disso, projetos recentes investigam seu papel na entrega de fármacos através da barreira hematoencefálica, um desafio persistente no tratamento de doenças cerebrais. Esses avanços destacam seu potencial como ferramenta multidisciplinar na neurociência e no desenvolvimento de terapias inovadoras.


